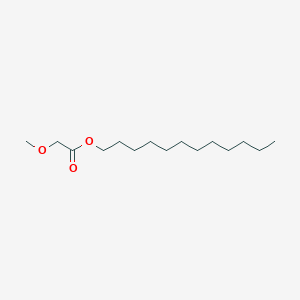

Methoxyacetic acid, dodecyl ester

Description

Structural and Chemical Context within Ester and Methoxyacetic Acid Derivatives

Dodecyl methoxyacetate (B1198184) belongs to the broad class of organic compounds known as esters. Esters are characterized by the functional group -COO-, formed from the condensation reaction between a carboxylic acid and an alcohol. In the case of dodecyl methoxyacetate, the carboxylic acid is methoxyacetic acid (CH₃OCH₂COOH), and the alcohol is dodecanol (B89629) (CH₃(CH₂)₁₁OH).

The structure of dodecyl methoxyacetate incorporates two key features that dictate its chemical behavior: the ester linkage and the methoxy (B1213986) group. The ester group is susceptible to hydrolysis, a reaction that breaks the ester bond to yield the parent carboxylic acid and alcohol, particularly in the presence of acids or bases. The methoxy group (-OCH₃) is an ether linkage, which is generally more stable than the ester linkage. This ether group, positioned at the alpha-carbon relative to the carbonyl group, influences the electronic environment of the ester functionality.

Compared to simple long-chain alkyl acetates, the presence of the methoxy group in dodecyl methoxyacetate introduces an additional polar site, potentially altering its solubility, reactivity, and interaction with biological systems. Methoxyacetic acid itself is a metabolite of ethylene (B1197577) glycol monomethyl ether and has been studied for its effects on mitochondrial function. chemicalbook.com While the direct biological implications of this for the dodecyl ester are yet to be fully elucidated, it provides a basis for hypothesizing potential bioactivity.

Historical Overview of Research Trajectories Related to Aliphatic Esters

The study of aliphatic esters has a rich history, initially driven by their prevalence in nature as components of fats, oils, and waxes, and as the source of fragrances in flowers and fruits. Early research focused on their isolation, identification, and basic reactions, such as saponification.

The 20th century saw a surge in research on aliphatic esters, largely propelled by their industrial applications. The development of polymerization techniques led to the creation of polyesters, a class of polymers with widespread use in textiles, packaging, and engineering. The pioneering work of Wallace Carothers in the 1930s on polyesters laid a significant foundation in this area. nih.gov

In the realm of fine chemicals, research has focused on the synthesis and application of specific aliphatic esters. Long-chain aliphatic esters have been extensively investigated for their properties as lubricants, plasticizers, and surfactants. More recently, with a growing emphasis on sustainability, there has been a significant research thrust towards the green synthesis of these esters, utilizing enzymatic and heterogeneous catalysis to minimize environmental impact. The esterification of long-chain fatty acids with various alcohols continues to be an active area of research, with studies focusing on optimizing reaction conditions and developing novel catalytic systems. researchgate.netcapes.gov.br

Significance and Emerging Research Foci for Dodecyl Methoxyacetate

While specific research on dodecyl methoxyacetate is still in its nascent stages, its structural characteristics suggest several areas of potential significance. The combination of a lipophilic dodecyl chain and a more polar methoxyacetate headgroup positions it as a molecule of interest in fields requiring surface-active agents or compounds with specific solubility profiles.

One emerging area of interest is its potential as a specialty solvent or a component in formulation science. Its amphiphilic nature could be advantageous in solubilizing both polar and non-polar substances. Furthermore, some commercial suppliers have listed dodecyl methoxyacetate as a "volatile phytochemical compound," although peer-reviewed scientific literature to substantiate its natural occurrence and specific plant sources is currently scarce. nih.govnih.gov The analysis of volatile organic compounds (VOCs) from plants is a dynamic field of research, and if dodecyl methoxyacetate is indeed a natural product, its ecological role and potential applications in flavor and fragrance chemistry would warrant investigation.

The biological activity of long-chain alkyl compounds is another promising research avenue. Studies have shown that long-chain alkyl esters can interact with biological membranes and influence cellular processes. sigmaaldrich.com The presence of the methoxyacetate moiety, a known bioactive precursor, suggests that dodecyl methoxyacetate could exhibit interesting biological effects that differ from those of simple fatty acid esters.

Current Research Landscape and Identification of Knowledge Gaps

The current research landscape for dodecyl methoxyacetate is characterized by a significant lack of focused studies. While its basic chemical properties are documented in chemical databases, there is a dearth of in-depth research into its synthesis, reactivity, and applications.

A primary knowledge gap is the definitive confirmation of its status as a phytochemical. Rigorous analytical studies are needed to identify and quantify dodecyl methoxyacetate in plant extracts and to understand the biosynthetic pathways involved.

Furthermore, there is a clear absence of research on the biological activities of dodecyl methoxyacetate. Investigations into its potential antimicrobial, cytotoxic, or enzymatic inhibitory effects are yet to be undertaken. Understanding how the interplay between the long alkyl chain and the methoxyacetate group influences its interaction with biological targets is a key area for future research.

The potential applications of dodecyl methoxyacetate in material science, for example as a plasticizer or a component in self-assembling systems, remain unexplored. Its physical properties, such as its viscosity, thermal stability, and surface tension, need to be thoroughly characterized to assess its suitability for such applications.

Structure

3D Structure

Properties

CAS No. |

959247-28-0 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

dodecyl 2-methoxyacetate |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3 |

InChI Key |

IMMQHUWRFBSNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)COC |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biological Distribution of Dodecyl Methoxyacetate

Phytochemical Identification in Plant Species

Dodecyl methoxyacetate (B1198184), an ester of dodecanol (B89629) and methoxyacetic acid, has been a subject of interest in phytochemical investigations aiming to characterize the vast chemical diversity of the plant kingdom.

While a comprehensive screening for dodecyl methoxyacetate across the entire plant kingdom is yet to be undertaken, its presence has been investigated in several species known for their rich profiles of essential oils and secondary metabolites.

Notably, a study involving the GC-MS analysis of the chloroform (B151607) extract of Dicranopteris linearis identified a closely related compound, Methoxyacetic acid, 2-tridecyl ester. isca.meisca.in This discovery in a terrestrial fern suggests the potential for other members of the Dicranopteris genus, and possibly other ferns, to synthesize similar methoxyacetic acid esters.

Despite detailed chemical analyses of the essential oils and extracts of Cinnamomum zeylanicum nih.govresearchgate.netscispace.comresearchgate.netcsic.es, Arctostaphylos uva-ursi nih.govnih.govmdpi.comresearchgate.net, Sphenostylis stenocarpa nih.govcolab.wsresearchgate.netcapes.gov.brarccjournals.com, Actinodaphne bourdillonii, and Ananas comosus researchgate.netbio-conferences.orgacs.orgresearchgate.netnih.gov, the presence of dodecyl methoxyacetate has not been explicitly reported in the available literature for these specific plants. The volatile profiles of these plants are rich in other esters, terpenes, and fatty acid derivatives, but dodecyl methoxyacetate has not been identified as a constituent in the studies conducted to date.

| Plant Species | Dodecyl Methoxyacetate Detection Status | Key Findings |

|---|---|---|

| Cinnamomum zeylanicum | Not Detected | Essential oils are rich in cinnamaldehyde (B126680) and other esters, but not dodecyl methoxyacetate. nih.govresearchgate.netscispace.comresearchgate.netcsic.es |

| Dicranopteris linearis | Related Compound Detected | Methoxyacetic acid, 2-tridecyl ester was identified in the chloroform extract. isca.meisca.in |

| Arctostaphylos uva-ursi | Not Detected | Volatile profile contains various terpenoids and fatty acid derivatives, but not dodecyl methoxyacetate. nih.govnih.gov |

| Sphenostylis stenocarpa | Not Detected | Fatty acid profiles have been analyzed, but do not include dodecyl methoxyacetate. nih.govcolab.wsresearchgate.net |

| Actinodaphne bourdillonii | Not Detected | General phytochemical screenings have not identified this specific ester. |

| Ananas comosus | Not Detected | Volatile composition is characterized by a variety of other esters. researchgate.netbio-conferences.orgacs.orgresearchgate.netnih.gov |

The biosynthesis of dodecyl methoxyacetate in plants, while not explicitly detailed in scientific literature, can be inferred from the general principles of fatty acid and ester metabolism. The formation of this ester would necessitate the availability of two primary precursors: dodecanol and methoxyacetic acid.

Dodecanol, a fatty alcohol, is derived from the reduction of lauric acid (dodecanoic acid). The biosynthesis of lauric acid itself is a part of the well-established fatty acid synthesis pathway in plants, which occurs in the plastids. nih.govfrontiersin.org

The origin of methoxyacetic acid in plants is less clear. It is a derivative of acetic acid, a central molecule in plant metabolism. nih.gov The introduction of a methoxy (B1213986) group onto the acetic acid backbone would likely be catalyzed by a methyltransferase enzyme, a class of enzymes responsible for the methylation of a wide array of secondary metabolites in plants. ebrary.netresearchgate.net

The final step in the formation of dodecyl methoxyacetate would be an esterification reaction, where dodecanol and methoxyacetic acid are condensed. This reaction is typically catalyzed by an acyltransferase enzyme.

Presence in Mammalian Biological Systems

Investigations into the chemical composition of human skin emanations have provided direct evidence for the presence of dodecyl methoxyacetate.

Dodecyl methoxyacetate has been identified as a component of the human skin volatilome, the complex mixture of volatile organic compounds (VOCs) released from the skin. Specifically, research analyzing the VOCs from the upper back and forearm skin of healthy subjects has reported the presence of "methoxy acetic acid dodecyl ester".

The composition of the human skin volatilome is known to be influenced by a variety of physiological factors, and the abundance of dodecyl methoxyacetate is no exception.

Studies have indicated that the relative amounts of certain skin volatiles can vary with age. While specific quantitative data on the age-related changes of dodecyl methoxyacetate are not extensively detailed, the broader context of age-related shifts in the skin's chemical profile suggests that its concentration may also be affected. nih.gov

Gender is another factor that contributes to variations in the skin's volatile profile. Although direct comparisons of dodecyl methoxyacetate levels between males and females have not been a primary focus of published research, the well-documented gender-specific differences in skin gland activity and metabolism make it plausible that its abundance could differ between the sexes. nih.gov

The site of emanation on the body also plays a significant role in the composition of the skin's volatile signature. The distribution and activity of sebaceous and sweat glands vary across the skin surface, leading to regional differences in the types and quantities of VOCs produced.

| Factor | Influence on Dodecyl Methoxyacetate Abundance | Supporting Evidence |

|---|---|---|

| Age | Variation with age has been noted. | General studies on skin volatilome show age-related changes in VOC profiles. nih.gov |

| Gender | Likely to be influenced by gender-specific physiological differences. | Known gender differences in skin gland activity affect the overall skin volatilome. nih.gov |

| Emanation Site | Abundance is expected to vary depending on the location on the body. | Regional differences in skin gland distribution lead to varied VOC profiles. |

Microbial and Environmental Source Characterization

Beyond the realms of phytochemistry and mammalian biology, evidence suggests that microorganisms may also be a source of methoxyacetic acid esters. A study on the marine bacterium Bacillus cereus reported the production of Methoxy acetic acid, 3-tetradecyl ester. This finding points towards the potential for microbial synthesis of a range of methoxyacetic acid esters, including the dodecyl ester, in marine and potentially other microbial environments.

The broader environmental distribution and fate of dodecyl methoxyacetate are not well-documented. As a metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether, methoxyacetic acid itself has been the subject of environmental and toxicological studies. wikipedia.orgnih.govmedchemexpress.com However, the specific environmental occurrence and degradation pathways of its dodecyl ester remain an area for future research.

Detection in Microbial Extracts

A thorough review of scientific literature reveals no documented instances of dodecyl methoxyacetate being isolated or identified from microbial extracts. While microorganisms are a rich source of a vast array of secondary metabolites, including various esters, the specific combination of methoxyacetic acid and dodecanol in the form of dodecyl methoxyacetate has not been reported as a natural product of any known bacterial or fungal species.

Standard methodologies for the analysis of microbial fermentation broths and cell extracts, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying countless novel compounds. However, none of the publicly available databases or research articles detailing the metabolic products of microorganisms list dodecyl methoxyacetate.

This absence of detection suggests that the biosynthetic pathways required for the formation of this specific ester are likely not present in the microbial world. The enzymatic machinery to synthesize methoxyacetic acid and subsequently esterify it with dodecanol has not been observed as a natural microbial process.

Environmental Detection in Aquatic and Terrestrial Matrices

Similarly, searches for the presence of dodecyl methoxyacetate in environmental samples have yielded no positive results. Extensive environmental monitoring programs analyze various matrices, including marine coastal environments, for a wide range of organic compounds. These studies are crucial for understanding the fate and transport of chemicals in the environment.

Despite the analytical rigor of these environmental surveys, dodecyl methoxyacetate has not been identified as a contaminant or a naturally occurring compound in aquatic or terrestrial systems. This includes analyses of water columns, sediments, and soil, where many other natural and anthropogenic esters are routinely detected.

Advanced Synthetic Methodologies and Chemical Derivatization of Dodecyl Methoxyacetate

Esterification Reaction Pathways for Dodecyl Methoxyacetate (B1198184) Synthesis

The primary method for synthesizing dodecyl methoxyacetate is through esterification, a fundamental reaction in organic chemistry.

Fischer-Speier Esterification: This classic method involves the reaction of methoxyacetic acid with dodecanol (B89629) in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.combyjus.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. cerritos.edubyjus.com Another strategy to favor product formation is the removal of water as it is formed during the reaction. byjus.comoperachem.com

A general representation of the Fischer-Speier esterification is as follows:

CH₃OCH₂COOH + CH₃(CH₂)₁₁OH ⇌ CH₃OCH₂COO(CH₂)₁₁CH₃ + H₂O (Methoxyacetic Acid + Dodecanol ⇌ Dodecyl Methoxyacetate + Water)

Transesterification: An alternative pathway is the transesterification of a different methoxyacetic acid ester, such as methyl methoxyacetate, with dodecanol. google.com This process is particularly effective when transesterifying with a higher-boiling alcohol like dodecanol, as the lower-boiling alcohol (in this case, methanol) can be removed by distillation to shift the equilibrium towards the desired product. google.com This method can be advantageous as it may proceed under milder conditions and can sometimes offer higher yields compared to direct esterification. google.com

Reaction via Acid Chlorides: While not as common for direct large-scale synthesis of simple esters due to the cost and reactivity of the starting materials, the reaction of dodecanol with methoxyacetyl chloride represents a highly efficient route to dodecyl methoxyacetate. This method is generally irreversible and proceeds rapidly, often at room temperature, without the need for an acid catalyst. athabascau.ca

Catalytic Systems and Reaction Optimization in Ester Synthesis

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity in the synthesis of dodecyl methoxyacetate.

Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts in Fischer esterification. masterorganicchemistry.comoperachem.com These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. cerritos.edumasterorganicchemistry.com

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are increasingly being explored. These include sulfonic acid resins and other solid supports with acidic functionalities. rsc.org Heterogeneous catalysts can be easily filtered off from the reaction mixture, allowing for their reuse and reducing waste.

Reaction Optimization: Several parameters can be adjusted to optimize the synthesis of dodecyl methoxyacetate. These include:

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or a solvent to accelerate the reaction rate. operachem.com

Reactant Ratio: As per Le Chatelier's principle, using an excess of dodecanol can significantly increase the yield of the ester. cerritos.edu

Water Removal: Techniques such as azeotropic distillation using a Dean-Stark apparatus are often employed to remove water and drive the equilibrium towards the product side. operachem.com

A study on the esterification of crotonic acid with various long-chain alcohols, including dodecyl alcohol, investigated the reaction kinetics and found it to be second order, dependent on the concentrations of both reactants. researchgate.net Similar kinetic studies for dodecyl methoxyacetate synthesis would be invaluable for process optimization. The influence of temperature and reaction duration on the final yield and purity of the product is a critical area of investigation, as demonstrated in studies on other esterification reactions. its.ac.id

Development of Analogues and Derivatives of Dodecyl Methoxyacetate (e.g., tridecyl, tetradecyl esters)

The synthetic methodologies described for dodecyl methoxyacetate can be readily adapted to produce a range of analogues with varying alkyl chain lengths.

Synthesis of Tridecyl and Tetradecyl Methoxyacetates: By substituting dodecanol with tridecanol (B155529) or tetradecanol, the corresponding tridecyl methoxyacetate and tetradecyl methoxyacetate can be synthesized. The general principles of Fischer-Speier esterification or transesterification remain the same, with potential minor adjustments to reaction times and temperatures to accommodate the different physical properties of the longer-chain alcohols. The synthesis of tridecyl trimellitate, for example, involves the esterification of trimellitic anhydride (B1165640) with tridecanol at elevated temperatures, demonstrating a similar synthetic approach. google.com

The physical and chemical properties of these analogues are expected to vary systematically with the length of the alkyl chain. For instance, the molecular weight increases with each additional methylene (B1212753) group, which in turn affects properties like boiling point, viscosity, and lipophilicity.

Table of Dodecyl Methoxyacetate Analogues and Their Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Dodecyl methoxyacetate | C15H30O3 | 258.40 |

| Tridecyl methoxyacetate | C16H32O3 | 272.43 |

| Tetradecyl methoxyacetate | C17H34O3 | 286.45 |

Note: The properties of tridecyl methoxyacetate are estimated based on the trend observed from dodecyl to tetradecyl methoxyacetate.

Sustainable Synthesis Approaches for Dodecyl Methoxyacetate

In line with the principles of green chemistry, efforts are being directed towards developing more environmentally benign methods for the synthesis of esters like dodecyl methoxyacetate.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions, often at room temperature and neutral pH. nih.gov The use of immobilized enzymes, such as Novozym 435, offers several advantages, including high selectivity, reduced by-product formation, and easy separation and reuse of the catalyst. nih.gov A study on the lipase-catalyzed synthesis of dodecyl caffeate, a structurally related ester, highlights the potential of this approach. researchgate.net

Optimization of Enzymatic Reactions: The efficiency of enzymatic esterification can be optimized by controlling parameters such as temperature, substrate molar ratio, and enzyme concentration. nih.govnih.gov Response surface methodology is a powerful statistical tool that can be employed to identify the optimal conditions for maximizing the yield of the desired ester. its.ac.idnih.gov

Use of Greener Solvents: While some esterifications can be performed without a solvent, particularly when one of the reactants is in large excess, the use of greener solvents like ionic liquids is also being explored. researchgate.net These solvents can offer advantages in terms of reaction rates and product separation.

The development of these sustainable approaches aims to reduce the environmental impact of chemical synthesis by minimizing energy consumption, waste generation, and the use of hazardous materials.

Environmental Dynamics and Biogeochemical Transformations of Dodecyl Methoxyacetate

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems

No studies were found that specifically investigate the biodegradation of dodecyl methoxyacetate (B1198184). Research on how microorganisms in water or soil metabolize this compound, including the enzymatic pathways involved and the resulting breakdown products, has not been published.

Environmental Persistence and Mobility Assessment

There is no available data on the persistence of dodecyl methoxyacetate in the environment. Key metrics used to assess environmental fate, such as the soil sorption coefficient (Koc) which indicates the likelihood of the chemical to bind to soil particles, have not been experimentally determined for this specific compound. Without such data, it is impossible to predict its mobility in soil and its potential to leach into groundwater.

Ecological Impact and Biogeochemical Cycling

Specific ecotoxicological data for dodecyl methoxyacetate is not available. Studies on its effects on various organisms, including aquatic and terrestrial life, have not been documented. Furthermore, there is no information on how this compound might influence broader biogeochemical cycles.

Due to the absence of specific research findings for methoxyacetic acid, dodecyl ester in all the stipulated areas, a scientifically accurate and informative article that adheres to the requested outline cannot be generated. The necessary data for a comprehensive environmental assessment of this compound is not present in the available scientific literature.

Future Research Directions and Translational Perspectives for Dodecyl Methoxyacetate

Identification of Novel Biological Targets and Mechanistic Pathways

A crucial first step in characterizing any chemical compound with potential biological activity is the identification of its molecular targets and the elucidation of the pathways it modulates. For dodecyl methoxyacetate (B1198184), this area is entirely unexplored. Future research should logically begin by investigating its interaction with cellular systems.

The parent acid, methoxyacetic acid, is a known metabolite of ethylene (B1197577) glycol monomethyl ether and has been shown to possess toxicity, including the ability to inhibit the respiratory function of mitochondria in both the liver and testes. medchemexpress.com It is also recognized as an apoptosis inducer and a substance of very high concern due to its reprotoxic potential. nih.govwikipedia.org This known activity of the parent acid provides a rational starting point for investigating the dodecyl ester. It is plausible that dodecyl methoxyacetate could be hydrolyzed in vivo to methoxyacetic acid and dodecanol (B89629), thus exhibiting similar toxicological endpoints.

Initial studies would likely involve a battery of in vitro assays to screen for activity against a wide range of cellular targets. Techniques such as high-throughput screening (HTS) against panels of receptors, enzymes, and ion channels could rapidly identify potential interactions. Should these initial screens yield positive results, subsequent research would focus on validating these targets and understanding the mechanism of action. This could involve studies on enzyme kinetics, receptor binding assays, and cellular signaling pathway analysis. For instance, if dodecyl methoxyacetate or its metabolite, methoxyacetic acid, is found to inhibit a specific enzyme, detailed kinetic studies would be necessary to determine the nature of this inhibition (e.g., competitive, non-competitive).

Development of Advanced Synthetic Strategies for Complex Analogues

To explore the structure-activity relationships of dodecyl methoxyacetate, the synthesis of a library of analogues is an essential step. The development of advanced synthetic strategies would enable the creation of novel molecules with potentially enhanced or modified biological activities. These strategies would likely focus on modifying both the dodecyl and the methoxyacetate moieties of the molecule.

Standard esterification methods, such as the Fischer esterification which involves reacting the parent carboxylic acid (methoxyacetic acid) with the corresponding alcohol (dodecanol) under acidic conditions, provide a straightforward route to the parent compound. ucalgary.ca To create analogues, this can be expanded by using a variety of alcohols with different alkyl chain lengths, branching, or the inclusion of other functional groups.

More advanced strategies could involve the use of coupling reagents like TBTU, TATU, or COMU, which allow for ester formation under mild conditions and are compatible with a wider range of functional groups. organic-chemistry.org The synthesis of analogues could also involve modifications to the methoxyacetic acid portion of the molecule. For example, the methyl ether could be replaced with larger alkyl ethers to probe the influence of steric bulk near the ester linkage.

A hypothetical synthetic scheme for generating analogues could involve:

Varying the alkyl chain: Using a series of linear and branched alcohols (e.g., octanol, hexadecanol, 2-ethylhexanol) in Fischer esterification or other ester synthesis protocols to understand the effect of lipophilicity on biological activity. ucalgary.ca

Modifying the ether group: Synthesizing analogues of methoxyacetic acid with different ether functionalities (e.g., ethoxyacetic acid, propoxyacetic acid) prior to esterification with dodecanol.

Introducing functionality: Incorporating functional groups such as halogens, hydroxyls, or aromatic rings into either the alkyl chain or the acetate (B1210297) portion to explore electronic and binding effects.

These synthetic efforts would be guided by the results of biological screening, creating a feedback loop where newly identified active compounds inform the design of the next generation of analogues.

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of dodecyl methoxyacetate, the integration of "omics" technologies is indispensable. numberanalytics.comnumberanalytics.com These high-throughput techniques allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of the cellular response to a chemical exposure. researchgate.netresearchgate.net The primary applications of omics in toxicology are to elucidate mechanisms of toxicity, identify biomarkers, and aid in predictive modeling. ecetoc.org

For a compound with limited existing data like dodecyl methoxyacetate, a multi-omics approach would be highly informative:

Genomics and Transcriptomics: These technologies could be used to analyze changes in gene expression in cells or tissues exposed to dodecyl methoxyacetate. For example, DNA microarrays or RNA-sequencing could reveal which genes are up- or down-regulated, providing clues about the cellular pathways that are affected. This could help to understand genetic susceptibility and the molecular mechanisms of any observed toxicity. numberanalytics.com

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, which are often more directly related to cellular function than changes in gene expression. researchgate.net

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the levels of various metabolites in biological samples (e.g., urine, blood), researchers can identify metabolic pathways that are perturbed by dodecyl methoxyacetate exposure.

The integration of data from these different omics platforms can provide a powerful, systems-level understanding of the biological impact of dodecyl methoxyacetate. This comprehensive dataset can help to build and test hypotheses about its mechanism of action and to identify potential biomarkers of exposure or effect. researchgate.netecetoc.org

Refinement of Predictive Models for Environmental Fate and Bioactivity

Understanding the environmental fate of a chemical is crucial for assessing its potential ecological impact. For dodecyl methoxyacetate, predictive models can be used to estimate its distribution and persistence in the environment. service.gov.uk These models rely on the physicochemical properties of the compound. service.gov.uk

| Property | Value | Source |

| Molecular Weight | 258.40 g/mol | PubChem |

| XLogP3 | 5.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 14 | PubChem |

| Exact Mass | 258.21949481 Da | PubChem |

| Monoisotopic Mass | 258.21949481 Da | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Complexity | 181 | PubChem |

Table 1. Computed Physicochemical Properties of Dodecyl Methoxyacetate. nih.gov

Based on these properties, particularly the high octanol-water partition coefficient (XLogP3), it can be predicted that dodecyl methoxyacetate will have low water solubility and a tendency to sorb to organic matter in soil and sediment. service.gov.uk

Future research should aim to refine predictive models for dodecyl methoxyacetate by:

Experimental Determination of Properties: Measuring key environmental parameters such as water solubility, vapor pressure, and biodegradability. Esters can be biodegradable, but this is influenced by their specific structure. solubilityofthings.com

Using Environmental Fate Models: Employing models like fugacity-based multimedia environmental models to predict the partitioning of the compound between air, water, soil, and biota. muni.cz

Studying Transformation Products: Investigating the potential for hydrolysis to methoxyacetic acid and dodecanol, and the subsequent fate of these products in the environment. Many pesticides with ester-like structures are designed to hydrolyze to shorten their environmental lifetime. ethernet.edu.et

These efforts will provide a more accurate picture of the environmental behavior of dodecyl methoxyacetate and help to identify any potential for persistence, bioaccumulation, or long-range transport. muni.cznih.gov

Exploration of Biomarker Potential in Diverse Scientific Contexts

A biomarker is a measurable indicator of a biological state or condition. escholarship.org Biomarkers can be used to assess exposure to a chemical, the effect of that exposure, or susceptibility to that effect. researchgate.netmdpi.com Given that dodecyl methoxyacetate is a synthetic compound, its presence or the presence of its specific metabolites in biological or environmental samples could serve as a highly specific biomarker of exposure.

Future research into the biomarker potential of dodecyl methoxyacetate could include:

Identifying Unique Metabolites: Using techniques like mass spectrometry to identify metabolites of dodecyl methoxyacetate in laboratory studies with cell cultures or animal models. These metabolites could then be targeted as biomarkers of exposure in human or environmental samples.

Developing Analytical Methods: Creating sensitive and specific analytical methods, likely based on liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of dodecyl methoxyacetate and its metabolites in various matrices such as blood, urine, or environmental samples. nih.gov

Searching for Biomarkers of Effect: If dodecyl methoxyacetate is found to have a specific biological effect, for instance, inhibition of a particular enzyme, then changes in the activity of that enzyme or downstream pathway components could serve as biomarkers of effect. epa.gov The parent compound, methoxyacetic acid, has been suggested as a potential biomarker for the consumption of certain foods. hmdb.ca

The discovery and validation of biomarkers for dodecyl methoxyacetate would be invaluable for future research, enabling accurate assessment of exposure and potential health effects in both experimental and observational studies.

Q & A

Q. What are the established laboratory synthesis methods for Methoxyacetic acid, dodecyl ester?

this compound is typically synthesized via acid-catalyzed esterification between methoxyacetic acid and dodecanol. A reflux setup with sulfuric acid or p-toluenesulfonic acid as a catalyst is commonly employed. Alternative routes include sodium alcoholate-mediated condensation under anhydrous conditions, as demonstrated in analogous ester syntheses (e.g., sodium ethoxide in diethyl ether) . Purification involves fractional distillation or column chromatography to isolate the ester from unreacted reagents.

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming ester linkage (e.g., methoxy proton at δ ~3.3 ppm, ester carbonyl at δ ~170 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify molecular weight (272.4 g/mol) and detect impurities, as used in plant extract analyses .

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>97% by area normalization) .

Q. What are the critical physicochemical properties under standard laboratory conditions?

- Solubility : Lipophilic, soluble in organic solvents (e.g., hexane, ethyl acetate) but insoluble in water.

- Stability : Degrades under heat (>80°C) or moisture; store in airtight containers at room temperature .

- Density/Boiling Point : Estimated via computational models (e.g., EPI Suite) due to limited experimental data.

Advanced Research Questions

Q. How can discrepancies in reported toxicity data be resolved?

Conflicting toxicity profiles may arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite variability. Strategies include:

- Cross-validating results using standardized OECD guidelines.

- Monitoring methoxyacetic acid (a hydrolysis byproduct) in biological matrices, as its hematotoxicity is well-documented .

- Adjusting for species-specific metabolic rates (e.g., human BAT value: 15 mg/g creatinine) .

Q. What experimental strategies are effective for studying metabolic pathways?

- Hydrolysis Studies : Simulate ester cleavage using liver microsomes or esterases to track methoxyacetic acid formation .

- Isotopic Labeling : Use deuterated dodecanol to trace metabolic intermediates via LC-MS/MS.

- Urinary Metabolite Profiling : Quantify methoxyacetic acid excretion in animal models post-exposure .

Q. What considerations are critical when designing in vitro assays for biological activity?

- Solubility Optimization : Use biocompatible solvents (e.g., DMSO ≤0.1%) to avoid cytotoxicity.

- Stability Monitoring : Assess ester integrity over time via HPLC to rule out hydrolysis artifacts.

- Control for Metabolites : Include methoxyacetic acid as a negative control to distinguish ester-specific effects .

Data Contradiction Analysis

- Conflicting Solubility Data : Resolve by testing in multiple solvent systems (polar/nonpolar) and validating with partition coefficient (logP) predictions.

- Variability in Toxicity Thresholds : Attribute to differences in exposure duration or metabolic clearance rates; apply toxicokinetic modeling to standardize dose-response relationships .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.